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Abstract

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone
receptor 1 (MCHR1), a key G-protein coupled receptor implicated in the regulation of energy
homeostasis. Preclinical studies in rodent models of obesity demonstrated the potential of
ALB-127158(a) to induce significant and sustained weight loss, primarily through a reduction in
food intake and a preferential loss of fat mass. Phase I clinical trials in human volunteers
confirmed its safety and tolerability, with preliminary evidence of efficacy in modulating appetite.
However, the development of ALB-127158(a) for the treatment of obesity was discontinued
due to insufficient central nervous system exposure at the predicted therapeutic doses. This
technical guide provides a comprehensive overview of the available preclinical and clinical data
on ALB-127158(a), detailing its mechanism of action, summarizing key quantitative findings,
and outlining the experimental protocols employed in its evaluation.

Introduction: The MCH System and Energy
Homeostasis

The melanin-concentrating hormone (MCH) system is a critical neuroendocrine pathway that
governs energy balance, feeding behavior, and body weight.[1] MCH, a cyclic neuropeptide
produced in the lateral hypothalamus, exerts its effects through two G-protein coupled
receptors: MCHR1 and MCHR2.[2] In rodents, only MCHRL1 is expressed, making it a key
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target for pharmacological intervention in obesity research.[1] Activation of MCHR1 by MCH is
orexigenic, promoting food intake and weight gain.[3] Conversely, antagonism of MCHR1 has
been shown to reduce food intake and body weight, highlighting its therapeutic potential for the
treatment of obesity.[3]

ALB-127158(a) was developed as a potent and selective antagonist of MCHR1, with the aim of
providing a novel therapeutic option for obesity by centrally modulating energy homeostasis.

Mechanism of Action: MCHR1 Antagonism

ALB-127158(a) functions as a competitive antagonist at the MCHR1 receptor.[4] It binds to the
receptor with high affinity, preventing the endogenous ligand, MCH, from binding and initiating
downstream signaling cascades.[4]

MCHR1 Signaling Pathways

MCHR1 couples to multiple G-protein subtypes, primarily Gai/o and Gaq, leading to diverse
intracellular responses. By blocking MCH binding, ALB-127158(a) inhibits these signaling
pathways.
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MCHRL1 Signaling Pathway and the Action of ALB-127158(a).
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Preclinical Data

Preclinical studies in rodent models of diet-induced obesity (DIO) provided strong evidence for
the anti-obesity effects of ALB-127158(a).

Quantitative In Vivo Efficacy

The following table summarizes the key findings from preclinical studies with ALB-127158(a).

Animal Model

Diet

Compound
Administration

Key Findings

Diet-Induced Obesity

5-15 mg/kg, twice

Significant and

sustained decrease in

Mouse . _ .
(DIO) daily (bid) body weight and food
intake.[5]
) ) Up to 18% weight loss
Diet-Induced Obesity -~
Mouse Not specified after 28 days of
(DIO) - .
administration.[5]
Diet-Induced Obesity - Preferential reduction
Mouse Not specified )
(DIO) in fat stores.[5]
) ) Significant
Diet-Induced Obesity B ) ]
Mouse (DIO) Not specified improvements in
glucose tolerance.[5]
Significant weight loss
] ] As low as 1.25 mg/kg, o
Rat High-Fat Diet (HFD) and reduction in food
orally (po) )
intake.
_ _ > 1.25 mg/kg, orally Weight loss of over
Rat High-Fat Diet (HFD)
(po) 6%.
) ) Maximal weight loss
Rat High-Fat Diet (HFD) 10 mg/kg, orally (po)

of about 10%.

Clinical Data
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ALB-127158(a) progressed to Phase | clinical trials to evaluate its safety, tolerability,
pharmacokinetics, and preliminary efficacy in human subjects.[5]

Phase I Clinical Trial Design

The Phase | program consisted of three parts:
e Single Ascending Dose (SAD): Conducted in lean healthy male volunteers (BMI < 25).[5]
o Fed/Fasted Crossover: Conducted in overweight healthy male volunteers (BMI > 27).[5]

o Multiple Ascending Dose (MAD): A 14-day study in overweight healthy male volunteers.[5][6]

Safety and Tolerability

ALB-127158(a) was found to be safe and well-tolerated in both the SAD and MAD studies.[5]
[6] The most commonly reported adverse events were mild, and there was no clear dose-
dependent relationship.[5] Notably, there were no drug-related changes in cardiovascular
parameters or sleep patterns.[5]

Pharmacokinetics

Parameter Value Subject Population

Time to Maximum Lean and overweight/obese
) 1 -3 hours ]

Concentration (tmax) subjects

Lean and overweight/obese

Half-life (t1/2) - Single Dose 18 - 21 hours )

subjects
Half-life (t1/2) - Multiple Doses ~ ~26 hours Overweight/obese subjects
Time to Steady State 6 - 8 days Overweight/obese subjects

Preliminary Efficacy

The most frequently reported event in both the SAD and MAD studies was a loss of appetite.[5]
Furthermore, reductions in self-reported "hunger" and "desire to eat" were observed, along with
a decrease in test meal consumption.[5] However, these effects on appetite were only seen at
doses higher than those predicted from preclinical studies.[7]
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Reason for Discontinuation

Despite the promising safety profile and preliminary efficacy signals, the clinical development of
ALB-127158(a) for obesity was terminated.[3] A subsequent study of cerebrospinal fluid (CSF)
levels of the compound indicated lower than anticipated brain exposure in humans compared
to preclinical models.[7] This insufficient central nervous system penetration was deemed
unlikely to produce a robust and clinically meaningful weight loss effect at safe doses.

Experimental Protocols

The following sections provide an overview of the types of experimental protocols used to
evaluate MCHR1 antagonists like ALB-127158(a).

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the MCHR1
receptor.

Receptor Preparation: Cell membranes are prepared from a stable cell line overexpressing
the human MCHRL1 (e.g., HEK293 or CHO cells).

o Assay Buffer: A typical buffer would be 25 mM HEPES (pH 7.4) containing 10 mM MgCl2, 2
mM EGTA, and 0.1% BSA.

» Radioligand: A commonly used radioligand is [*?°1]-[Phe?3, Tyrt°]-MCH.

e Procedure: The cell membranes, radioligand, and varying concentrations of the test
compound are incubated together.

o Separation and Detection: The bound and free radioligand are separated by rapid vacuum
filtration through glass fiber filters. The radioactivity retained on the filters is quantified using
a gamma counter.

o Data Analysis: The IC50 value (the concentration of the antagonist that inhibits 50% of
specific radioligand binding) is determined by non-linear regression. The Ki value is then
calculated using the Cheng-Prusoff equation.
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These assays measure the ability of an antagonist to block the downstream signaling of
MCHR1 activation.

e Calcium Mobilization Assay (Gaq pathway):
o Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.
o Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

o Procedure: Cells are pre-incubated with the antagonist at various concentrations, followed
by stimulation with a fixed concentration of MCH.

o Detection: The change in intracellular calcium concentration is measured using a
fluorescence plate reader.

o Data Analysis: The IC50 value is determined by plotting the inhibition of the MCH-induced
calcium response against the antagonist concentration.[8]

e CAMP Assay (Gai pathway):
o Cell Culture: MCHR1-expressing cells are plated in a multi-well plate.

o Procedure: Cells are pre-treated with the antagonist at various concentrations. They are
then stimulated with forskolin (to activate adenylyl cyclase) in the presence of a
phosphodiesterase inhibitor and a fixed concentration of MCH.

o Detection: Intracellular cAMP levels are measured using a commercially available kit (e.g.,
HTRF, ELISA).

o Data Analysis: The IC50 of the antagonist is determined by plotting the reversal of MCH-
mediated inhibition of cCAMP production against the antagonist concentration.[8]

In Vivo Models

This model is used to evaluate the efficacy of anti-obesity compounds in a physiologically
relevant context.
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Start:
Male C57BL/6J mice
(8-10 weeks old)

High-Fat Diet (HFD)
(45-60% kcal from fat)
for 8-12 weeks

Induction of Obesity Phenotype:
- Increased body weight
- Hyperglycemia
- Insulin resistance

Treatment Groups:
- Vehicle Control
- ALB-127158(a) (various doses)

v
Daily Administration
(e.g., oral gavage)

Daily/Weekly

Monitor:
- Body weight
- Food intake
- Body composition (DEXA/MRI)

l

Terminal Endpoints:
- Plasma metabolic markers
(glucose, insulin, lipids)
- Tissue analysis (adipose, liver)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b605276?utm_src=pdf-custom-synthesis
https://linkinghub.elsevier.com/retrieve/pii/S0022356524384162
https://pmc.ncbi.nlm.nih.gov/articles/PMC4263154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4263154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4263154/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2013.00049/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2013.00049/full
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mechanism_of_Action_of_MCH_1_Antagonists.pdf
https://manufacturingchemist.com/amri-announces-results-of-phase-i-clinical-study-of-obesity-compound-61460
https://manufacturingchemist.com/amri-announces-results-of-phase-i-clinical-study-of-obesity-compound-61460
https://pmc.ncbi.nlm.nih.gov/articles/PMC9513178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9513178/
https://pubmed.ncbi.nlm.nih.gov/23891728/
https://pubmed.ncbi.nlm.nih.gov/23891728/
https://www.benchchem.com/pdf/Selecting_the_Optimal_MCHR1_Antagonist_for_Preclinical_Obesity_Research.pdf
https://www.benchchem.com/product/b605276#alb-127158-a-and-its-role-in-energy-homeostasis
https://www.benchchem.com/product/b605276#alb-127158-a-and-its-role-in-energy-homeostasis
https://www.benchchem.com/product/b605276#alb-127158-a-and-its-role-in-energy-homeostasis
https://www.benchchem.com/product/b605276#alb-127158-a-and-its-role-in-energy-homeostasis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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